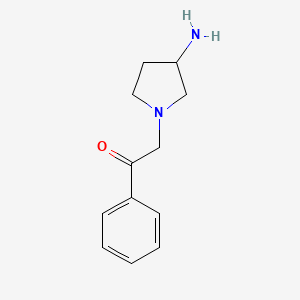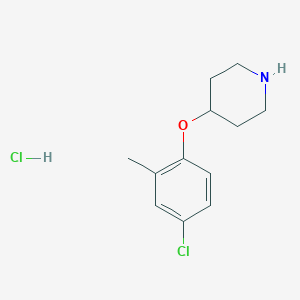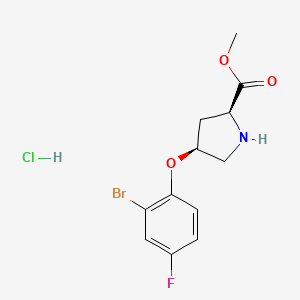
Cyclobutyl(2,5-difluorophenyl)methanamine hydrochloride
Vue d'ensemble
Description
Cyclobutyl(2,5-difluorophenyl)methanamine hydrochloride, also known as CBFM or UWA-101, is a chemical compound used in research. It has a molecular weight of 233.69 g/mol .
Molecular Structure Analysis
The InChI code for Cyclobutyl(2,5-difluorophenyl)methanamine hydrochloride is1S/C11H13F2N.ClH/c12-8-3-1-4-9 (13)10 (8)11 (7-14)5-2-6-11;/h1,3-4H,2,5-7,14H2;1H . It contains a total of 28 bonds, including 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 primary amine . Physical And Chemical Properties Analysis
Cyclobutyl(2,5-difluorophenyl)methanamine hydrochloride has a molecular weight of 233.69 g/mol . The specific physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Cyclobutyl(2,5-difluorophenyl)methanamine hydrochloride has been studied for its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion. For instance, a study on Ticagrelor, a compound structurally similar to Cyclobutyl(2,5-difluorophenyl)methanamine hydrochloride, revealed insights into the drug's rapid absorption, the formation of major active metabolites, and the primary pathways for its metabolism and excretion. This type of research is fundamental in understanding how drugs are processed in the body and can guide dosage and administration decisions for therapeutic uses (Teng et al., 2010).
Environmental Health and Exposure
Research has also focused on the presence and effects of similar compounds, such as 2,5-difluorophenyl derivatives, in the environment and their potential impact on human health. For example, a study examined the urinary concentrations of environmental phenols, including 2,5-dichlorophenol, in pregnant women to assess exposure levels. Understanding the presence and concentration of such compounds in biological samples is crucial for assessing potential health risks and the need for regulatory measures (Mortensen et al., 2014).
Toxicology and Safety Assessments
Evaluating the toxicity and safety of chemical compounds is an essential aspect of scientific research, particularly for those compounds that might have applications in pharmacology or are found in the environment. Studies on similar cyclobutyl and difluorophenyl-containing compounds, such as cyclopentolate and chlorphenoxamine, provide valuable data on potential toxic effects and safety profiles. These studies help in understanding the safe limits for human exposure and are crucial for developing guidelines for drug administration and safety standards (Bauer et al., 1973, Goenechea et al., 1987).
Safety and Hazards
Propriétés
IUPAC Name |
cyclobutyl-(2,5-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-8-4-5-10(13)9(6-8)11(14)7-2-1-3-7;/h4-7,11H,1-3,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYWHGOHHNDUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=C(C=CC(=C2)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(2,5-difluorophenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1487986.png)

![Methyl (2S,4S)-4-[2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487989.png)
![3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1487990.png)

![3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487992.png)







